

Technical Guide: Safety, Handling, and Analytical Protocols for Roxadustat-d5

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Compound of Interest

Compound Name: Roxadustat-d5

Cat. No.: B8150255

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and detailed experimental protocols for **Roxadustat-d5**. The information is intended to support researchers and scientists in the safe and effective use of this compound in a laboratory setting.

Compound Information

Roxadustat-d5 is the deuterated form of Roxadustat, an orally active inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase. It is primarily used as an internal standard for the quantification of Roxadustat in biological matrices by mass spectrometry.

Property	Value
Chemical Name	N-[(4-hydroxy-1-methyl-7-phenoxy-d5-3-isoquinoliny)carbonyl]-glycine
CAS Number	2043026-13-5[1]
Molecular Formula	C ₁₉ H ₁₁ D ₅ N ₂ O ₅ [2]
Molecular Weight	357.4 g/mol [2]
Appearance	Solid powder
Purity	≥98%

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for **Roxadustat-d5**, based on available Safety Data Sheets.

Hazard Identification

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled[1]
Skin Irritation (Category 2)	H315: Causes skin irritation[1]
Eye Irritation (Category 2A)	H319: Causes serious eye irritation[1]

Handling and Storage

Precaution	Recommendation
Handling	Ensure good ventilation and exhaustion at the workplace. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[1]
Storage	Store in a tightly sealed container in a dry, dark place. Short-term storage (days to weeks) at 0-4°C. Long-term storage (months to years) at -20°C.[3]

First-Aid Measures

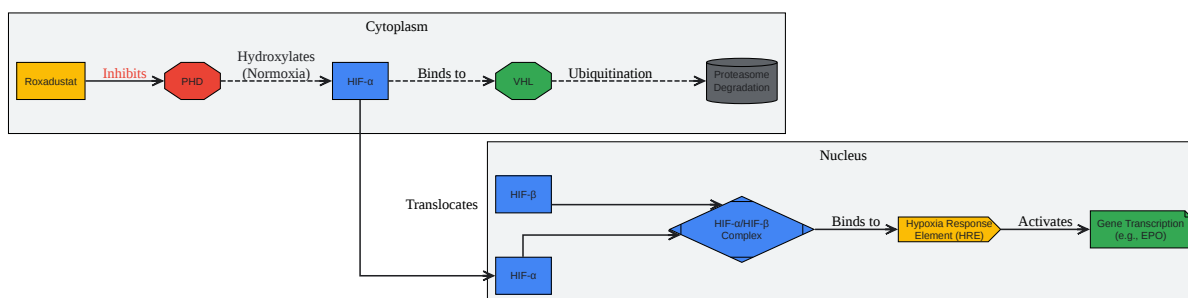
Exposure	First-Aid Procedure
If Swallowed	Call a poison center or doctor if you feel unwell. Rinse mouth.
If on Skin	Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.
If Inhaled	Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
If in Eyes	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal Considerations

Method	Recommendation
Product Disposal	Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Disposal must be made according to official regulations. [1]
Packaging Disposal	Disposal must be made according to official regulations. [1]

Mechanism of Action: HIF-1 α Signaling Pathway

Roxadustat functions as an inhibitor of HIF prolyl-hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF- α), leading to its ubiquitination and subsequent degradation. By inhibiting PHDs, Roxadustat stabilizes HIF- α , allowing it to translocate to the nucleus, dimerize with HIF- β , and activate the transcription of various genes, including those involved in erythropoiesis.



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Roxadustat's inhibition of PHD stabilizes HIF-α, leading to gene transcription.

Experimental Protocol: Quantification of Roxadustat using Roxadustat-d5 by LC-MS/MS

This protocol outlines a representative method for the quantitative analysis of Roxadustat in a biological matrix (e.g., plasma) using **Roxadustat-d5** as an internal standard.

Materials and Reagents

- Roxadustat analytical standard
- **Roxadustat-d5** internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 1 mg of Roxadustat and **Roxadustat-d5** into separate volumetric flasks.
 - Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL. Store at -20°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of Roxadustat by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards.
 - Prepare a working solution of **Roxadustat-d5** (internal standard) at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same solvent.

Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of the biological matrix sample, add a fixed volume (e.g., 10 µL) of the **Roxadustat-d5** working solution.
- Add a protein precipitation solvent (e.g., 300 µL of acetonitrile).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Instrumental Conditions

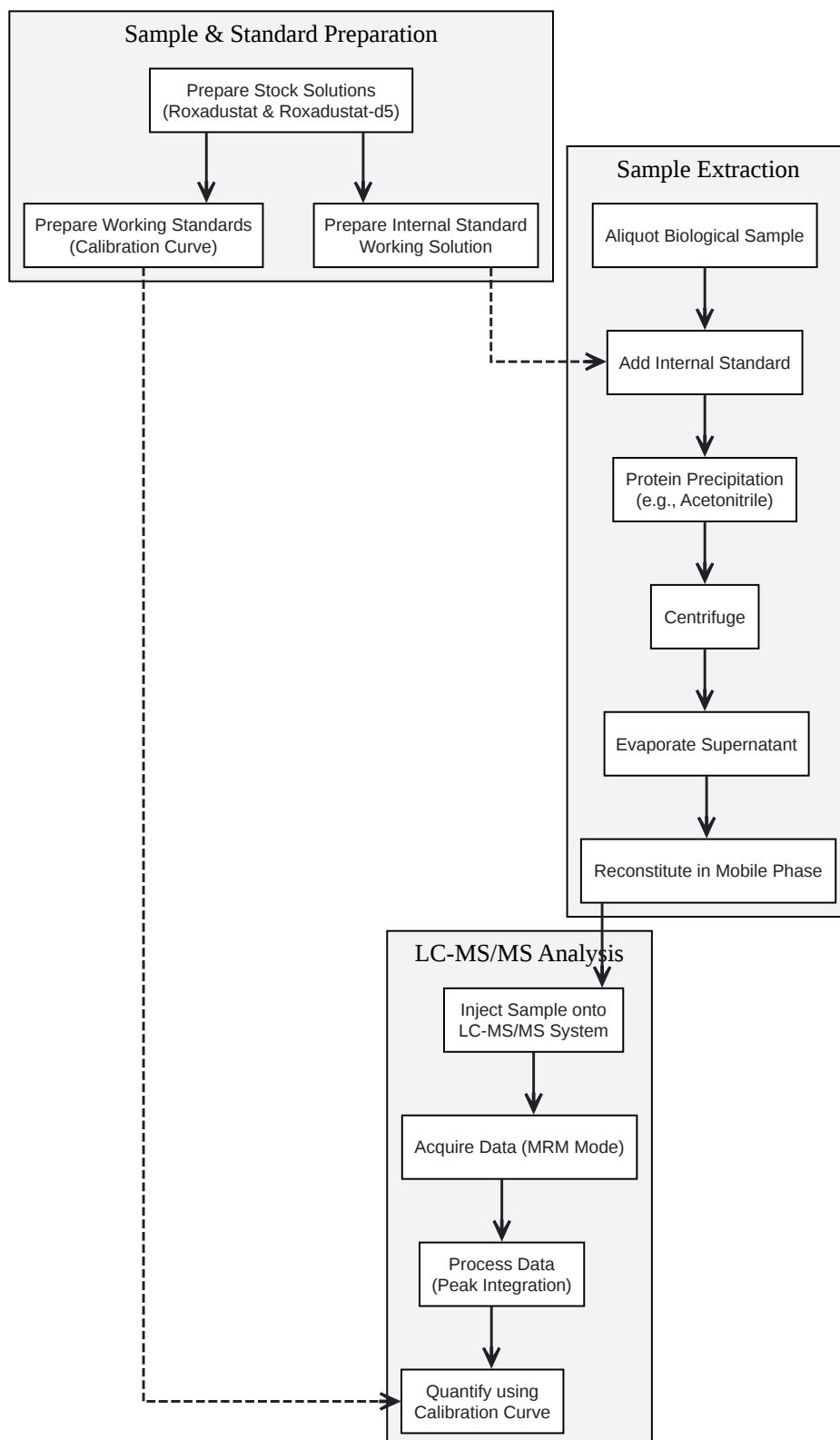
Parameter	Recommended Setting
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation of Roxadustat and Roxadustat-d5
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Roxadustat: To be determined empirically Roxadustat-d5: To be determined empirically
Collision Energy	Optimized for each transition

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis

- Quantify Roxadustat in samples by constructing a calibration curve using the peak area ratio of Roxadustat to **Roxadustat-d5** versus the concentration of the Roxadustat calibration standards.

Experimental Workflow Diagram



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Workflow for the quantification of Roxadustat using **Roxadustat-d5** as an internal standard.

This guide provides a foundational understanding of the safety, handling, and analytical use of **Roxadustat-d5**. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier and adapt the experimental protocols to their specific instrumentation and research needs.

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References

- 1. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
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